molecular formula C9H9NO B12388655 4-Methoxyphenyl-2,3,5,6-d4-acetonitrile

4-Methoxyphenyl-2,3,5,6-d4-acetonitrile

Cat. No.: B12388655
M. Wt: 151.20 g/mol
InChI Key: PACGLQCRGWFBJH-QFFDRWTDSA-N
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Description

4-Methoxyphenyl-2,3,5,6-d4-acetonitrile is a deuterated derivative of 4-Methoxyphenylacetonitrile. It is a compound where four hydrogen atoms in the phenyl ring are replaced with deuterium atoms. This isotopic labeling is often used in scientific research to study reaction mechanisms and metabolic pathways. The compound has a molecular formula of C9H5D4NO and a molecular weight of 151.20 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl-2,3,5,6-d4-acetonitrile typically involves the deuteration of 4-Methoxyphenylacetonitrile. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction is usually carried out under high pressure and temperature to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors that can handle high pressure and temperature conditions. The purity of the final product is ensured through rigorous quality control measures, including chromatography and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl-2,3,5,6-d4-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxyphenyl-2,3,5,6-d4-acetonitrile is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl-2,3,5,6-d4-acetonitrile is primarily related to its role as a tracer. The deuterium atoms in the compound allow researchers to track its movement and transformation in various chemical and biological processes. This helps in identifying reaction intermediates, understanding metabolic pathways, and studying the effects of isotopic substitution on reaction rates and mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylacetonitrile
  • 4-Methoxybenzyl cyanide
  • p-Methoxy-α-tolunitrile
  • Anisylacetonitrile

Uniqueness

4-Methoxyphenyl-2,3,5,6-d4-acetonitrile is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in various studies. This makes it a valuable tool in fields such as chemistry, biology, and medicine, where understanding reaction mechanisms and metabolic pathways is crucial .

Properties

Molecular Formula

C9H9NO

Molecular Weight

151.20 g/mol

IUPAC Name

2-(2,3,5,6-tetradeuterio-4-methoxyphenyl)acetonitrile

InChI

InChI=1S/C9H9NO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6H2,1H3/i2D,3D,4D,5D

InChI Key

PACGLQCRGWFBJH-QFFDRWTDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CC#N)[2H])[2H])OC)[2H]

Canonical SMILES

COC1=CC=C(C=C1)CC#N

Origin of Product

United States

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